molecular formula C15H20N2O3S B7038540 N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B7038540
M. Wt: 308.4 g/mol
InChI Key: DAPAHXSEXMCVKM-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a methanesulfonamide backbone. This compound is notable for its unique structure, which includes a tert-butylphenyl group and an oxazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)12-5-7-14(8-6-12)17(4)21(18,19)11-13-9-10-20-16-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAHXSEXMCVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)S(=O)(=O)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of 4-tert-butylphenylamine with methanesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the tert-butylphenyl group.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The oxazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-5-yl)methanesulfonamide
  • N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-4-yl)methanesulfonamide

Uniqueness

N-(4-tert-butylphenyl)-N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is unique due to the specific positioning of the oxazole ring, which influences its chemical reactivity and biological activity. The presence of the tert-butylphenyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.

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